1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two adjacent nitrogen atoms. The molecular formula of this compound is , and it has a molecular weight of approximately 181.28 g/mol. The compound features an ethyl group and a branched alkyl substituent (3-methylpentan-2-yl) attached to the nitrogen atom of the pyrazole ring, contributing to its unique chemical properties and potential biological activities .
These reactions are significant for synthesizing more complex molecules and exploring the compound's reactivity in medicinal chemistry .
1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine exhibits potential biological activities, particularly in pharmacology. Pyrazole derivatives are known for their diverse biological properties, including:
Further research is necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems .
The synthesis of 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine can be achieved through several methods. A common synthetic route involves:
The applications of 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine extend across various fields:
Research into these applications is ongoing, highlighting the versatility of this compound .
Interaction studies involving 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine focus on its binding affinity and interactions with biological targets. These studies typically involve:
Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, guiding further development .
Several compounds exhibit structural similarities to 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine | Contains a methyl group instead of an ethyl group | |
| 1-Ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine | Different alkyl chain leading to varied properties | |
| 4-Aminoantipyrine | Known for strong analgesic properties |
The uniqueness of 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine lies in its specific alkyl substitution pattern which may influence its biological activity and reactivity compared to these similar compounds .
Amino-substituted pyrazoles occupy a pivotal role in medicinal chemistry due to their capacity to engage in hydrogen bonding, modulate electronic properties, and enhance target selectivity. The amino group (-NH$$_2$$) at positions 3, 4, or 5 of the pyrazole ring serves as a critical pharmacophoric element, enabling interactions with biological targets such as kinases, cyclooxygenases (COX), and microbial enzymes. For example, 3-aminopyrazoles like pirtobrutinib (a Bruton’s tyrosine kinase inhibitor) leverage their amino group to form hydrogen bonds with ATP-binding pockets, achieving nanomolar inhibitory potency. Similarly, 4-aminopyrazoles such as AT7519 and AT9283 inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, respectively, through strategic placement of the amino substituent within hydrophobic active sites.
The substitution pattern on the amino group further influences pharmacokinetic properties. Bulky alkyl or aryl groups enhance lipophilicity, improving membrane permeability, while polar substituents like sulfonamides increase water solubility. For instance, Fipronil, a 5-aminopyrazole insecticide, employs a trifluoromethylsulfinyl group to achieve optimal bioavailability and target binding to GABA receptors. These structural modifications underscore the adaptability of aminopyrazoles in addressing diverse therapeutic challenges, from oncology to infectious diseases.
1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine (Figure 1) exemplifies the strategic integration of substituents to optimize molecular interactions and physicochemical properties. Its structure comprises three key motifs:
| Compound | Pyrazole Position | Amino Substituent | Therapeutic Target |
|---|---|---|---|
| Pirtobrutinib | 3 | -NH$$_2$$ | Bruton’s tyrosine kinase |
| AT7519 | 4 | -NHAc | CDK2/9 |
| Fipronil | 5 | -NH-CF$$3$$SO$$2$$ | GABA receptor |
| 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine | 4 | -NH-(3-methylpentan-2-yl) | Undetermined (structural analog of kinase inhibitors) |
The compound’s structural features suggest potential applicability in kinase inhibition or antimicrobial therapy, paralleling mechanisms observed in related 4-aminopyrazoles. For example, the 3-methylpentan-2-yl group’s branched topology may mimic isoprenoid moieties in bacterial cell wall precursors, hinting at antibacterial applications. Further computational and experimental studies are required to validate these hypotheses.
Traditional chemical synthesis of pyrazole amines relies primarily on well-established cyclization reactions between hydrazine derivatives and various carbonyl-containing precursors [5] [6]. The most fundamental approach involves the Knorr pyrazole synthesis, which utilizes 1,3-dicarbonyl compounds in combination with hydrazine derivatives under acidic conditions [6]. This methodology provides access to substituted pyrazoles through acid-catalyzed imine formation followed by intramolecular cyclization [6].
The condensation of α,β-unsaturated aldehydes with hydrazine represents another classical route, proceeding through dehydrogenation to yield the pyrazole ring system [5]. This approach typically achieves yields ranging from 55-85% under mild reaction conditions [5]. However, the substrate scope remains limited compared to more modern methodologies [5].
β-Ketonitrile condensation with hydrazine has emerged as a particularly efficient method for synthesizing 3-(5)-aminopyrazoles [7]. The reaction mechanism involves initial nucleophilic attack of hydrazine onto the carbonyl group, generating a hydrazone intermediate that subsequently undergoes cyclization [7]. This methodology demonstrates excellent efficiency in forming aminopyrazole derivatives with yields typically ranging from 70-88% [7].
One-pot multicomponent reactions have gained significant prominence for their ability to generate complex pyrazole derivatives in a single synthetic operation [1]. A representative example involves the reaction of aldehydes with malononitrile, ammonium acetate, and acetylpyrazole derivatives under reflux conditions in acetic acid [1]. These reactions typically require 6-8 hours but achieve yields of 70-90% while providing access to diverse structural motifs [1].
Table 1: Traditional Chemical Synthesis Methods for Pyrazole Amines
| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Key Advantages | Primary Limitations |
|---|---|---|---|---|---|
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds + Hydrazine derivatives | Acid catalyst, reflux conditions | 60-95 | Simple procedure, wide substrate scope | Regioselectivity issues, toxic hydrazine use |
| α,β-Unsaturated Carbonyl Route | α,β-Unsaturated aldehydes + Hydrazine | Dehydrogenation conditions | 55-85 | Good yields under mild conditions | Limited substrate scope |
| β-Ketonitrile Condensation | β-Ketonitriles + Hydrazine | Nucleophilic attack, cyclization | 70-88 | Efficient formation of 3-(5)-aminopyrazoles | Requires pre-formed β-ketonitriles |
| One-pot Multicomponent Reaction | Aldehydes + Malononitrile + Ammonium acetate + Acetylpyrazole | Reflux in acetic acid, 6-8 hours | 70-90 | Single-step synthesis, diverse products | Long reaction times, multiple reagents |
N-alkylation of preformed pyrazole rings represents a crucial step in accessing compounds like 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine [8]. Traditional N-alkylation employs alkyl halides in the presence of stoichiometric bases, achieving conversion rates of 85-100% [8]. However, this approach suffers from regioselectivity challenges when multiple nitrogen atoms are available for alkylation [8].
Recent developments in acid-catalyzed N-alkylation using trichloroacetimidate electrophiles have demonstrated improved regioselectivity [9]. These reactions employ camphorsulfonic acid as a catalyst in 1,2-dichloroethane under reflux conditions for 4 hours, achieving yields ranging from 37-92% depending on substrate electronic properties [9]. The method shows particular sensitivity to electron-withdrawing groups, which significantly reduce yields due to decreased carbocation stability [9].
Microwave-assisted synthesis has revolutionized pyrazole preparation by dramatically reducing reaction times while improving yields [10] [11]. These methods employ microwave irradiation under solvent-free conditions, enabling rapid exploration of chemical space and increased compound diversity [11]. The instantaneous and specific heating provided by microwave irradiation offers significant advantages over conventional thermal methods [11].
Biocatalytic approaches to pyrazole synthesis have emerged as powerful alternatives to traditional chemical methods, offering enhanced regioselectivity and environmentally benign reaction conditions [12] [13]. These methodologies leverage the inherent specificity of enzymatic catalysis to achieve transformations that are challenging or impossible using conventional chemical approaches [12].
Immobilized lipase catalysis represents a particularly successful biocatalytic strategy for pyrazole synthesis [12]. Thermomyces lanuginosus lipase immobilized on solid supports catalyzes the regioselective synthesis of 1,3,5-trisubstituted pyrazoles from phenyl hydrazines, nitroolefins, and aldehydes [12]. These reactions proceed at room temperature in ethanol, achieving yields ranging from 49-90% while maintaining excellent regioselectivity [12].
The proposed mechanism for lipase-catalyzed pyrazole formation involves initial imine formation between phenyl hydrazine and aldehyde substrates, followed by nucleophilic addition to the nitroolefin [12]. The enzyme's active site provides stabilization through an oxyanion hole, facilitating intramolecular cyclization and subsequent oxidative ring formation with elimination of nitrous acid [12]. The reusability of the immobilized catalyst represents a significant advantage for sustainable synthesis [12].
Enzyme-cascade systems have revolutionized the field of biocatalytic C-N bond formation by enabling unprecedented levels of regioselectivity in pyrazole alkylation [13] [14]. The most significant advancement involves a two-enzyme cascade system that achieves catalyst-controlled pyrazole alkylation with regioselectivities exceeding 99% [13] [14].
This enzymatic system employs a promiscuous enzyme that converts haloalkanes into non-natural analogs of S-adenosyl-L-methionine, the universal methyl donor in biological systems [13]. A second engineered enzyme then transfers the alkyl group to pyrazole substrates through highly selective C-N bond formation [13]. The cofactor is recycled and used in catalytic amounts, making the process economically viable [13].
The development of this system required sophisticated computational enzyme-library design tools that converted a promiscuous methyltransferase into a family of pyrazole-alkylating enzymes through a single round of mutagenesis and screening [13] [14]. This approach enabled selective pyrazole methylation, ethylation, and propylation with unprecedented regioselectivity and achieved the first preparative-scale enzymatic pyrazole alkylation [13].
Table 2: Enzyme-Cascade Systems for C-N Bond Formation
| Enzyme System | Substrate Scope | Regioselectivity (%) | Cofactor Requirement | Scale Achieved | Key Advantage |
|---|---|---|---|---|---|
| HMT + Engineered Methyltransferase | Methyl, ethyl, propyl, allyl iodides | >99 | SAH (catalytic) | Preparative | Catalyst-controlled selectivity |
| Thermomyces lanuginosus Lipase | Phenyl hydrazines, nitroolefins | High | None | Laboratory | Reusable immobilized catalyst |
| PyrN + PyrL (Pyrazomycin pathway) | Lysine, glutamate derivatives | Specific | aminoacyl-tRNA | Research | Natural N-N bond formation |
The pyrazomycin biosynthetic pathway provides insights into natural N-N bond formation mechanisms relevant to pyrazole synthesis [15]. The key enzyme PyrN catalyzes N-N bond formation between the ε-amino nitrogen of L-N6-OH-lysine and the α-amino nitrogen of L-glutamate [15]. This enzymatic system demonstrates that nature has evolved sophisticated mechanisms for constructing the challenging N-N bonds found in pyrazole rings [15].
Halide methyltransferases represent a specialized class of enzymes that enable the enzymatic synthesis of S-adenosyl-L-methionine from S-adenosyl-L-homocysteine and methyl iodide [16] [17]. These enzymes have been successfully engineered to accept larger alkyl iodides, producing ethyl, propyl, and allyl analogs of S-adenosyl-L-methionine [16] [17].
The characterization of naturally occurring halide methyltransferases from various organisms, including Arabidopsis thaliana, has revealed their ability to accommodate substrates beyond methyl iodide [16] [18]. Protein engineering efforts have focused on expanding the substrate scope through directed evolution approaches [18]. A notable V140T variant of Arabidopsis thaliana halide methyltransferase demonstrates enhanced activity toward ethyl, propyl, and allyl iodides, achieving 90%, 50%, and 70% conversion respectively when processing 15 mg of S-adenosyl-L-homocysteine [18].
The application of halide methyltransferases in NSA (N-substituted amine) analog synthesis represents a significant advancement in biocatalytic methodology [16] [19]. These enzymes eliminate the need for chemical synthesis of methionine analogs, as required by traditional methionine adenosyltransferases [16]. The enzymatic approach provides superior selectivity and eliminates many of the synthetic challenges associated with traditional chemical methods [16].
One-pot cascade reactions combining halide methyltransferases with O-methyltransferases have demonstrated remarkable success in achieving regioselective alkylation of complex substrates [18]. For example, the V140T variant of Arabidopsis thaliana halide methyltransferase has been successfully coupled with O-methyltransferases such as IeOMT or COMT to achieve regioselective ethylation of luteolin and allylation of 3,4-dihydroxybenzaldehyde [18].
Table 3: Halide Methyltransferase Substrate Scope and Performance
| Alkyl Halide Substrate | Conversion (%) | SAM Analog Product | Downstream Application | Selectivity |
|---|---|---|---|---|
| Methyl iodide | 100 | S-adenosyl-L-methionine | Standard methylation | Complete |
| Ethyl iodide | 90 | S-adenosyl-L-ethionine | Ethylation reactions | High |
| Propyl iodide | 50 | S-adenosyl-L-propionine | Propylation reactions | Moderate |
| Allyl iodide | 70 | S-adenosyl-L-allionine | Allylation reactions | High |
The mechanism of halide methyltransferase catalysis involves the nucleophilic attack of the sulfur atom in S-adenosyl-L-homocysteine on the alkyl halide substrate [16] [19]. The enzyme active site provides optimal geometry for SN2 displacement, ensuring high stereochemical fidelity in the alkyl transfer reaction [16]. Recent mechanistic studies suggest that the enzyme pre-aligns electron orbitals for efficient displacement, although detailed mechanistic investigations remain limited [16].
The regeneration of S-adenosyl-L-methionine analogs through halide methyltransferase catalysis addresses one of the major limitations in biocatalytic methylation: the high cost of stoichiometric cofactor consumption [20] [19]. Traditional methyltransferase applications require expensive S-adenosyl-L-methionine as a stoichiometric co-substrate, making large-scale applications economically prohibitive [20]. The halide methyltransferase system enables catalytic cofactor turnover, dramatically reducing costs while maintaining high selectivity [20] [19].
Recent developments have expanded the utility of halide methyltransferases beyond simple alkylation reactions [19]. The coupling of these enzymes with various methyltransferases has enabled asymmetric β-methylation of amino acids and fluoromethylation reactions [19]. These applications demonstrate the versatility of the halide methyltransferase platform for accessing diverse structural motifs relevant to pharmaceutical and agrochemical applications [19].
The N-substituent configuration at the pyrazole nitrogen atoms significantly influences the biological activity profile of pyrazole derivatives. Research demonstrates that N-alkyl substitutions, particularly at the N1 position, can dramatically alter binding affinity and selectivity characteristics [1] [2] [3].
N1-Ethyl Substitution Effects
The incorporation of an ethyl group at the N1 position of pyrazole scaffolds demonstrates moderate to significant enhancement in bioactivity. Studies on N-ethylurea pyrazole derivatives revealed that ethyl substitution at N1 can improve binding affinity by 2-10 fold compared to unsubstituted analogues [3]. This enhancement is attributed to increased lipophilicity and favorable hydrophobic interactions within the binding pocket [2].
The ethyl substituent provides optimal molecular recognition through van der Waals interactions while maintaining favorable drug-like properties. Comparative analysis with other N-alkyl substitutions reveals that ethyl groups offer a balanced profile between potency enhancement and physicochemical properties [4].
Comparative N-Substituent Analysis
Systematic evaluation of different N-substituent configurations demonstrates distinct bioactivity patterns. N-methyl substitutions typically provide 1.5-5 fold improvements in binding affinity, while maintaining favorable selectivity profiles [1]. In contrast, N-phenyl substitutions often result in 4-6 fold decreases in activity due to steric hindrance and altered electronic properties [1].
The structure-activity relationship analysis indicates that N-benzyl substitutions generally maintain baseline activity levels with minimal changes in binding affinity (0.8-1.2 fold) [1]. However, the presence of aromatic substituents can introduce selectivity challenges due to potential off-target interactions.
| N-Substituent | Bioactivity Effect | Binding Affinity Change | Selectivity Impact |
|---|---|---|---|
| Ethyl | Moderate enhancement | Improved | Maintained |
| Methyl | Slight enhancement | Slight improvement | Maintained |
| Phenyl | 4-6 fold decrease | Decreased | Reduced |
| Benzyl | No significant reduction | Maintained | Maintained |
Electronic and Steric Considerations
The electronic properties of N-substituents significantly influence pyrazole reactivity and binding characteristics. Electron-donating alkyl groups enhance nucleophilicity at the pyrazole nitrogen, facilitating favorable interactions with electrophilic binding sites [5]. Conversely, electron-withdrawing substituents can modulate the electronic distribution within the pyrazole ring, affecting overall binding affinity [2].
Steric effects play a crucial role in determining the optimal N-substituent configuration. Bulky substituents may introduce unfavorable steric clashes with the protein binding site, while appropriately sized groups can provide beneficial hydrophobic contacts [6]. The ethyl group represents an optimal balance between steric bulk and hydrophobic contribution.
The 3-methylpentan-2-yl group attached to the N4 position of the pyrazole ring serves as a critical molecular recognition element, contributing significantly to binding affinity and selectivity. This branched alkyl substituent provides multiple structural features that enhance protein-ligand interactions through diverse mechanisms [7] [8].
Hydrophobic Interactions and Binding Thermodynamics
The 3-methylpentan-2-yl group establishes extensive hydrophobic interactions within the protein binding pocket. The branched alkyl chain provides increased hydrophobic surface area, enhancing van der Waals contacts with lipophilic amino acid residues [7]. These interactions contribute primarily to the enthalpic component of binding, resulting in favorable thermodynamic profiles.
Molecular dynamics simulations suggest that the branched topology of the 3-methylpentan-2-yl group allows for optimal complementarity with hydrophobic binding clefts [9]. The methyl branch at the C3 position introduces steric interactions that can enhance binding specificity by providing geometric constraints that favor specific binding modes [8].
Steric and Geometric Complementarity
The secondary carbon connection point of the 3-methylpentan-2-yl group provides optimal binding geometry for protein-ligand interactions. This structural feature allows for favorable positioning within the binding site while maintaining conformational flexibility necessary for induced fit binding [7]. The geometric arrangement facilitates multiple contact points with the protein surface, enhancing overall binding affinity.
Studies on similar branched alkyl substituents demonstrate that the steric bulk of the 3-methylpentan-2-yl group can contribute to selectivity by creating unfavorable interactions with non-target binding sites [8]. This selectivity enhancement is particularly important for developing therapeutically relevant compounds with reduced off-target effects.
| Structural Feature | Molecular Recognition Role | Effect on Binding |
|---|---|---|
| Branched alkyl chain | Hydrophobic interactions | Enhanced |
| Methyl branch at C3 | Steric interactions | Moderate enhancement |
| Secondary carbon connection | Optimal binding geometry | Optimized |
| Hydrophobic surface area | Van der Waals contacts | Increased |
Conformational Flexibility and Binding Dynamics
The 3-methylpentan-2-yl group exhibits conformational flexibility that contributes to binding dynamics through induced fit mechanisms. This flexibility allows the substituent to adapt to different binding pocket geometries while maintaining favorable interactions [7]. The branched structure provides multiple rotatable bonds that can accommodate various binding conformations.
Research on hydrophobic binding interactions indicates that the conformational adaptability of the 3-methylpentan-2-yl group contributes to the entropic component of binding [10]. While the flexibility may introduce an entropic penalty upon binding, the overall thermodynamic contribution remains favorable due to the significant enthalpic gains from hydrophobic interactions.
Molecular Recognition Mechanisms
The 3-methylpentan-2-yl group participates in molecular recognition through multiple mechanisms. The hydrophobic surface provides a complementary interface for protein binding pockets lined with lipophilic residues [7]. The branched structure allows for shape complementarity that enhances binding specificity and reduces the likelihood of non-specific interactions.
The role of the 3-methylpentan-2-yl group in molecular recognition extends beyond simple hydrophobic interactions. The substituent can influence the overall molecular topology, affecting the presentation of other functional groups within the molecule [8]. This indirect effect on molecular recognition can contribute to the observed enhancement in binding affinity and selectivity.
Pyrazole scaffold deformation represents a sophisticated approach to modulating target selectivity and binding affinity through systematic structural modifications. These strategies encompass heterocyclic modifications, ring fusion approaches, and conformational restriction techniques that alter the fundamental properties of the pyrazole core [11] [12].
Heterocyclic Modification Approaches
Heterocyclic modifications of the pyrazole scaffold involve systematic alteration of nitrogen positioning and ring substitution patterns. These modifications can dramatically alter binding modes and selectivity profiles by changing the hydrogen bonding patterns and electronic distribution within the heterocycle [11].
The deformation of 4-aminopyrazolopyrimidine scaffolds through heterocyclic modification has yielded derivatives with enhanced target selectivity. Seven different heterocyclic modifications have been reported, including 7H-pyrrolo[2,3-d]pyrimidin-4-amine and 1H-pyrazolo[3,4-d]pyrimidin-4-amine systems [11]. These modifications retain critical hydrogen bonding capabilities while altering the overall scaffold geometry.
Ring Fusion Strategies
Ring fusion approaches involve the incorporation of additional rings to create bicyclic or tricyclic pyrazole systems. These strategies significantly enhance binding affinity through increased rigidity and improved shape complementarity with target proteins [11]. Pyrazolopyrimidine derivatives exemplify successful ring fusion strategies, providing 10-100 fold improvements in binding affinity compared to simple pyrazole scaffolds.
The structural rigidity introduced by ring fusion reduces conformational entropy penalties associated with binding, resulting in more favorable thermodynamic profiles [12]. Bicyclic systems such as azabicyclo[3.2.1]octane-pyrazole derivatives demonstrate enhanced selectivity and improved drug-like properties compared to their monocyclic counterparts [4].
Conformational Restriction Techniques
Conformational restriction strategies aim to reduce the flexibility of pyrazole scaffolds through the introduction of bridging groups or cyclic constraints. These modifications preorganize the molecule in conformations favorable for target binding, reducing the entropic penalty associated with conformational changes upon binding [12].
Bridged pyrazole systems demonstrate 3-30 fold improvements in binding affinity due to reduced conformational entropy and enhanced shape complementarity [4]. The introduction of bridging groups at strategic positions can lock the molecule in bioactive conformations while maintaining essential functional group interactions.
| Deformation Strategy | Structural Change | Target Modulation Effect |
|---|---|---|
| Heterocyclic modification | Nitrogen positioning | Altered binding mode |
| Ring fusion | Bicyclic systems | Enhanced selectivity |
| Conformational restriction | Bridged scaffolds | Reduced flexibility |
Electronic Modulation Strategies
Electronic modulation through the introduction of electron-withdrawing or electron-donating groups provides precise control over pyrazole reactivity and binding characteristics. These modifications can alter the electronic distribution within the pyrazole ring, affecting both binding affinity and selectivity [2].
The incorporation of electron-withdrawing groups such as cyano or nitro substituents can enhance binding affinity by 2-20 fold through improved electrostatic interactions with target proteins [2]. These modifications are particularly effective in developing covalent inhibitors where electronic activation of the pyrazole ring facilitates nucleophilic attack.
Structure-Activity Optimization
The systematic application of scaffold deformation strategies requires careful consideration of structure-activity relationships. Successful optimization involves balancing improvements in binding affinity with maintenance of favorable drug-like properties [12]. The combination of multiple deformation strategies can yield synergistic effects, resulting in compounds with superior pharmacological profiles.
Recent advances in computational modeling and molecular dynamics simulations have enhanced the predictive capability for scaffold deformation strategies [13]. These tools enable the rational design of deformed pyrazole scaffolds with optimized binding properties and reduced off-target effects.